

An In-depth Technical Guide to Methyl 4-aminothiophene-3-carboxylate Hydrochloride

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Compound of Interest

Compound Name: **Methyl 4-aminothiophene-3-carboxylate Hydrochloride**

Cat. No.: **B057268**

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This technical guide provides a comprehensive overview of **Methyl 4-aminothiophene-3-carboxylate Hydrochloride**, a significant heterocyclic compound in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical structure, properties, synthesis, and characterization.

Chemical Identity and Structure

Methyl 4-aminothiophene-3-carboxylate Hydrochloride is a thiophene derivative characterized by an amino group at the 4-position and a methyl carboxylate group at the 3-position of the thiophene ring. The hydrochloride salt form enhances its stability and solubility in certain solvents.

The chemical structure is as follows:

Chemical Formula: C₆H₈ClNO₂S[1]

Molecular Weight: 193.65 g/mol [1][2]

CAS Number: 39978-14-8[1][2]

IUPAC Name: **methyl 4-aminothiophene-3-carboxylate hydrochloride**[1]

SMILES: Cl.COC(=O)C1=CSC=C1N[1]

Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 4-aminothiophene-3-carboxylate Hydrochloride** is presented in the table below for easy reference and comparison.

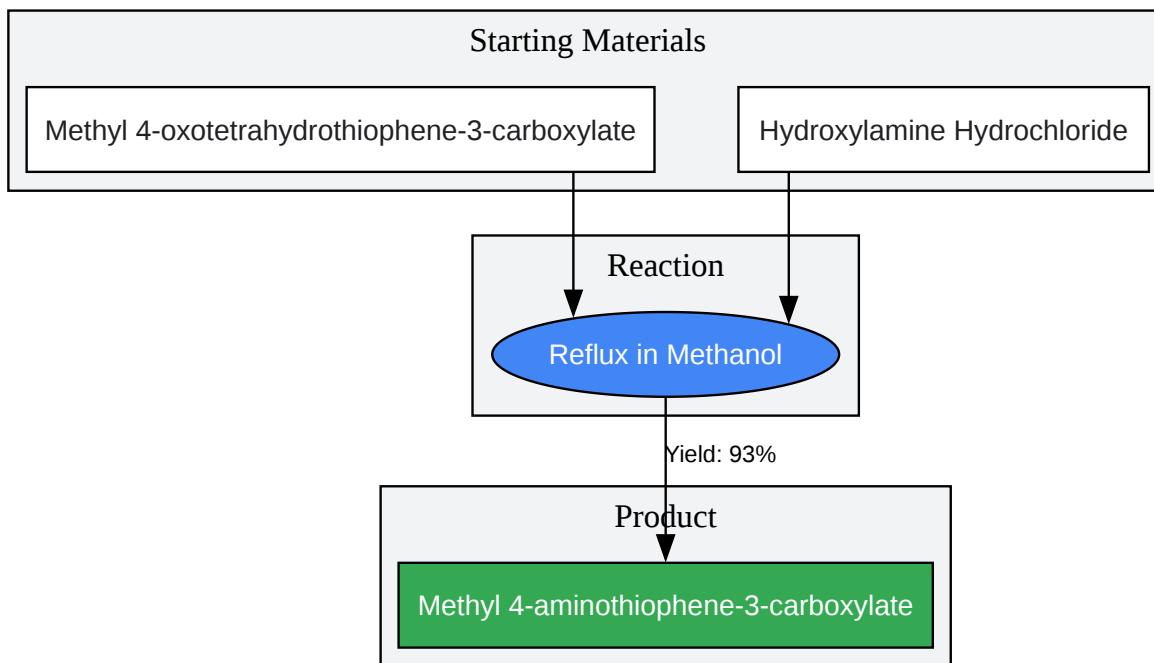
Property	Value	Reference
Appearance	Brown Powder	[3]
Melting Point	203-204°C	[3]
Boiling Point	295.9°C at 760 mmHg	[3]
Flash Point	132.8°C	[3]
Purity	≥98%	[2]

Synthesis

The synthesis of Methyl 4-aminothiophene-3-carboxylate is commonly achieved through the reaction of a thiophene precursor with an aminating agent. A widely employed method involves the reaction of methyl 4-oxotetrahydrothiophene-3-carboxylate with hydroxylamine hydrochloride.

Synthesis Pathway

The following diagram illustrates a common synthetic route to obtain Methyl 4-aminothiophene-3-carboxylate.



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A representative synthesis pathway for Methyl 4-aminothiophene-3-carboxylate.

Experimental Protocol: Synthesis

The following is a generalized experimental protocol for the synthesis of Methyl 4-aminothiophene-3-carboxylate, based on established methodologies.[\[4\]](#)[\[5\]](#)

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve methyl 4-oxotetrahydrothiophene-3-carboxylate in methanol.
- **Addition of Reagent:** To the solution, add hydroxylamine hydrochloride.
- **Reflux:** Heat the reaction mixture to reflux and maintain for a specified period, typically 1-5 hours.[\[4\]](#)[\[5\]](#) The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Quenching:** After the reaction is complete, cool the mixture to room temperature and quench with a saturated solution of sodium bicarbonate.

- Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: The crude product can be further purified by column chromatography on silica gel.

Characterization

The structural confirmation and purity assessment of the synthesized **Methyl 4-aminothiophene-3-carboxylate Hydrochloride** are crucial. This is achieved through a combination of spectroscopic and analytical techniques.

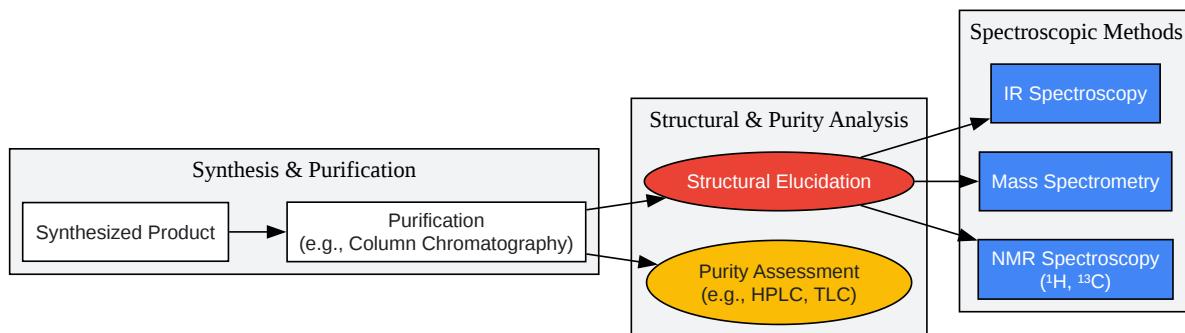
Spectroscopic Analysis

While specific spectral data is not provided in the search results, the following techniques are typically employed for the characterization of this compound:

- Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H, C=O, and C-S bonds.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To elucidate the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Characterization Workflow

The logical workflow for the characterization of the synthesized product is depicted in the diagram below.

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